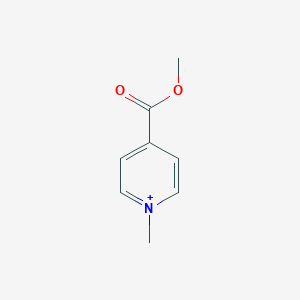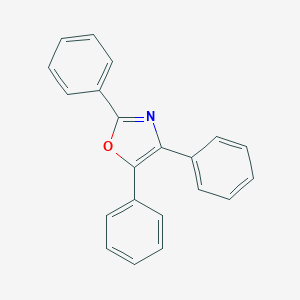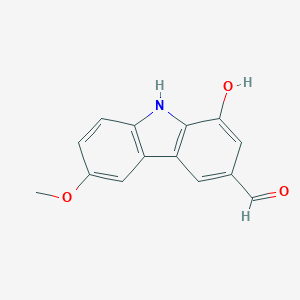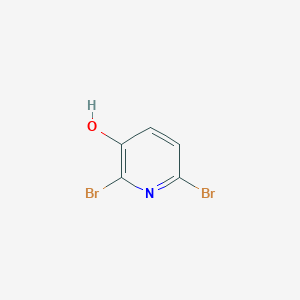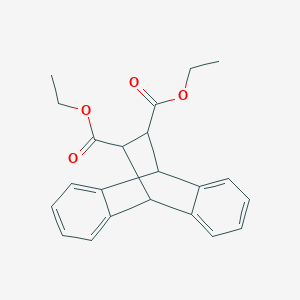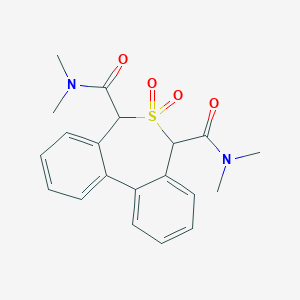
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide, also known as TMTD, is a chemical compound that has gained significant attention in scientific research. TMTD is a heterocyclic compound that contains a sulfur atom and is a derivative of dibenzothiepin. This compound has been studied for its various properties and potential applications in scientific research.
作用机制
The mechanism of action of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is not fully understood. However, studies have shown that N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide can interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor. These interactions can lead to the activation of various signaling pathways in the brain, which can ultimately result in the observed physiological effects of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide.
Biochemical and Physiological Effects:
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to induce hyperactivity, increase locomotor activity, and cause neurodegeneration in certain areas of the brain. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has also been shown to affect dopamine levels in the brain, which can have a significant impact on behavior and cognitive function.
实验室实验的优点和局限性
One of the advantages of using N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide in scientific research is its ability to induce a state of hyperactivity and neurodegeneration in certain areas of the brain. This makes N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders. However, one of the limitations of using N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is its potential toxicity. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have toxic effects on the nervous system, and caution should be taken when handling this compound.
未来方向
There are several future directions for research on N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide. One area of interest is the potential use of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide in the treatment of neurological disorders. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have an effect on the nervous system, and further research could lead to the development of new treatments for disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new compounds based on the structure of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide. These compounds could have similar or improved properties compared to N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide and could be used in a variety of scientific applications.
Conclusion:
In conclusion, N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders. Its ability to induce hyperactivity and neurodegeneration in certain areas of the brain makes it a valuable tool for scientific research. However, caution should be taken when handling this compound due to its potential toxicity. Further research on N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide could lead to the development of new treatments for neurological disorders and the development of new compounds with similar or improved properties.
合成方法
The synthesis of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide involves the reaction of 5,7-dihydrodibenzo[c,e]thiepin-6,8-dione with dimethylamine in the presence of a reducing agent such as sodium borohydride. This process results in the formation of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide as a white crystalline solid.
科学研究应用
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been studied for its potential application in various scientific fields. One of the most significant applications of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is in the study of the nervous system. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have an effect on the nervous system by inducing a state of hyperactivity and causing neurodegeneration in certain areas of the brain. These effects make N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders.
属性
CAS 编号 |
110129-25-4 |
|---|---|
分子式 |
C20H22N2O4S |
分子量 |
386.5 g/mol |
IUPAC 名称 |
5-N,5-N,7-N,7-N-tetramethyl-6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5,7-dicarboxamide |
InChI |
InChI=1S/C20H22N2O4S/c1-21(2)19(23)17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(27(17,25)26)20(24)22(3)4/h5-12,17-18H,1-4H3 |
InChI 键 |
OPGHXVLDKOMVRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3C(S1(=O)=O)C(=O)N(C)C |
规范 SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3C(S1(=O)=O)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



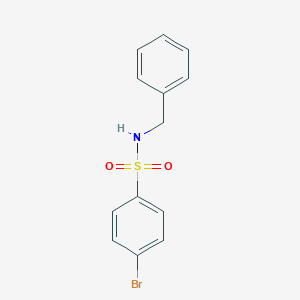

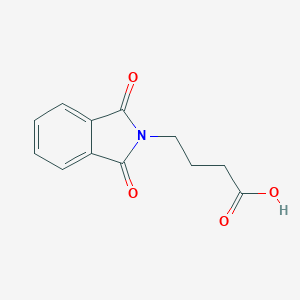
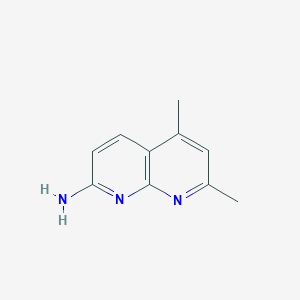

![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)
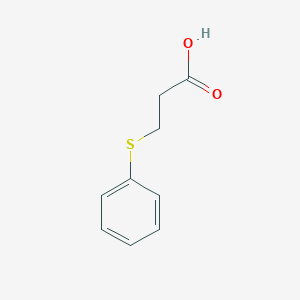

![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
